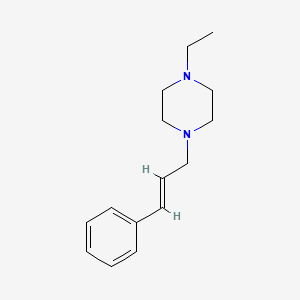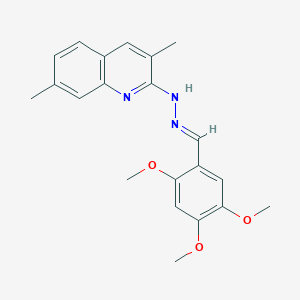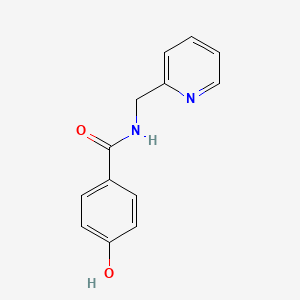
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTA belongs to the family of diarylheptanoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
TTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TTA has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. TTA has also been shown to possess potent antioxidant activity, which can help prevent oxidative stress-induced damage to cells and tissues. Additionally, TTA has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
作用機序
The mechanism of action of TTA is not fully understood. However, it has been proposed that TTA exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. TTA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. The anticancer activity of TTA has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. TTA has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues, indicating its potent antioxidant activity. TTA has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, TTA has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent.
実験室実験の利点と制限
TTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. TTA has also been reported to have low toxicity, indicating its potential as a safe therapeutic agent. However, TTA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, TTA has been reported to have poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for TTA research. One potential area of research is the development of TTA-based therapeutics for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential area of research is the development of TTA-based antioxidants for the prevention of oxidative stress-induced damage to cells and tissues. Additionally, further studies are needed to elucidate the mechanism of action of TTA and to identify its molecular targets.
合成法
TTA can be synthesized via a multistep process involving the condensation of 2,4,6-trimethylacetophenone with cyclohexanone in the presence of a base followed by oxidation with potassium permanganate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield TTA. The purity of TTA can be enhanced through recrystallization from a suitable solvent.
特性
IUPAC Name |
5-(2,4,6-trimethyl-3-propanoylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-16(21)18-11(3)6-10(2)17(12(18)4)13-7-14(19)9-15(20)8-13/h6,13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHAYDIZBAKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1C)C2CC(=O)CC(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)






![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)